![molecular formula C20H18ClN3O3 B2802741 (4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)methyl 1-(4-chlorophenyl)cyclopentanecarboxylate CAS No. 454188-36-4](/img/structure/B2802741.png)
(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)methyl 1-(4-chlorophenyl)cyclopentanecarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)methyl 1-(4-chlorophenyl)cyclopentanecarboxylate is a complex organic compound featuring a triazine ring fused with a benzene ring, a chlorophenyl group, and a cyclopentanecarboxylate ester
Mechanism of Action
Target of Action
The primary targets of this compound are acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) . These enzymes are crucial in the nervous system as they are responsible for the breakdown of acetylcholine, a key neurotransmitter.
Mode of Action
The compound interacts with its targets (AChE and BuChE) by inhibiting their activity . This inhibition is achieved through a mixed-type inhibition mode . The compound can interact with both the catalytic anionic site (CAS) and the peripheral anionic site (PAS) of BuChE .
Result of Action
The inhibition of AChE and BuChE by the compound leads to an increase in acetylcholine levels. This can have various effects at the molecular and cellular levels, including enhanced neurotransmission in cholinergic neurons. The compound has been shown to have excellent inhibitory activity against BuChE and moderate inhibitory activity against AChE .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)methyl 1-(4-chlorophenyl)cyclopentanecarboxylate typically involves multiple steps:
Formation of the Triazine Ring: The triazine ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Benzene Ring: The benzene ring is fused to the triazine ring via a Friedel-Crafts acylation reaction.
Attachment of the Chlorophenyl Group: The chlorophenyl group is introduced through a nucleophilic substitution reaction.
Formation of the Cyclopentanecarboxylate Ester: The final step involves esterification of the cyclopentanecarboxylic acid with the triazine-benzene intermediate.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the triazine ring.
Reduction: Reduction reactions can occur at the carbonyl group of the ester.
Substitution: The chlorophenyl group can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like sodium hydroxide and halogenating agents are employed.
Major Products
Oxidation: Oxidized derivatives of the triazine ring.
Reduction: Reduced forms of the ester group.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry
Catalysis: The compound can act as a ligand in catalytic reactions.
Material Science: It is used in the synthesis of polymers and advanced materials.
Biology
Enzyme Inhibition: The compound has potential as an inhibitor of specific enzymes.
Biological Probes: It can be used as a probe in biochemical assays.
Medicine
Drug Development: The compound is explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry
Agrochemicals: It is investigated for use in the development of pesticides and herbicides.
Pharmaceuticals: The compound is a candidate for the synthesis of new pharmaceutical agents.
Comparison with Similar Compounds
Similar Compounds
- (4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)methyl 1-(4-fluorophenyl)cyclopentanecarboxylate
- (4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)methyl 1-(4-bromophenyl)cyclopentanecarboxylate
Uniqueness
- Chlorophenyl Group : The presence of the chlorophenyl group distinguishes it from its fluorinated and brominated analogs, potentially altering its reactivity and biological activity.
- Ester Functionality : The ester group provides a site for hydrolysis, which can be exploited for controlled release of active metabolites.
This compound’s unique structure and properties make it a valuable subject of study in various scientific disciplines.
Properties
IUPAC Name |
(4-oxo-1,2,3-benzotriazin-3-yl)methyl 1-(4-chlorophenyl)cyclopentane-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18ClN3O3/c21-15-9-7-14(8-10-15)20(11-3-4-12-20)19(26)27-13-24-18(25)16-5-1-2-6-17(16)22-23-24/h1-2,5-10H,3-4,11-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXPHIAFZEFEHNU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(C2=CC=C(C=C2)Cl)C(=O)OCN3C(=O)C4=CC=CC=C4N=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18ClN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-(4-chlorophenoxy)-2-methyl-N-[2-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)ethyl]propanamide](/img/structure/B2802658.png)
![2,5-dichloro-N-[2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl]benzamide](/img/structure/B2802662.png)
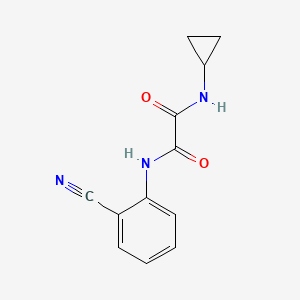
![N-(3-chloro-2-methylphenyl)-2-[7-(4-methylphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide](/img/structure/B2802665.png)
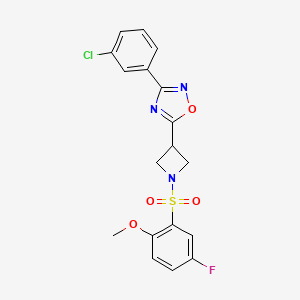
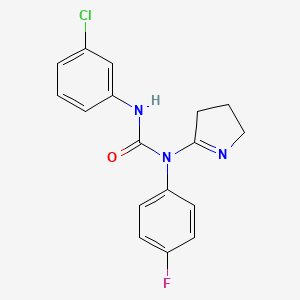
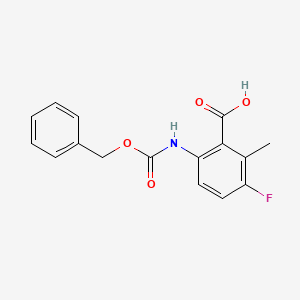
![N-(2,4-dichlorophenyl)-3-methyl-4-oxo-1-phenyl-4,7-dihydro-1H-pyrazolo[3,4-b]pyridine-5-carboxamide](/img/new.no-structure.jpg)
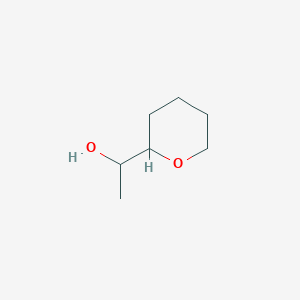
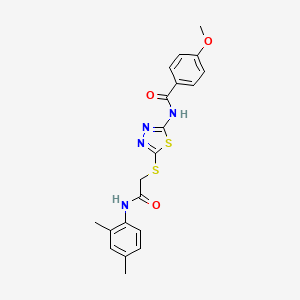
![2-(2,4-dioxo-3-(thiophen-2-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-mesitylacetamide](/img/structure/B2802677.png)
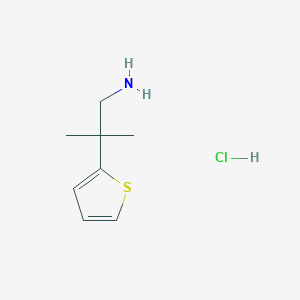
![N-[2-(3-fluorophenyl)-2-methoxyethyl]-1-benzothiophene-2-carboxamide](/img/structure/B2802679.png)
![N-[4-(dimethylamino)benzyl]-N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-methylpropanamide](/img/structure/B2802680.png)
